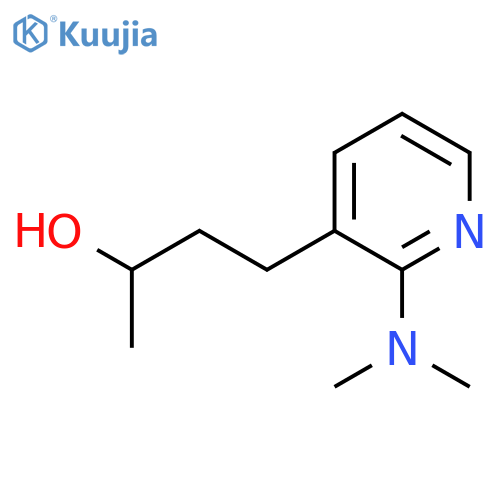Cas no 2228714-69-8 (4-2-(dimethylamino)pyridin-3-ylbutan-2-ol)

2228714-69-8 structure
商品名:4-2-(dimethylamino)pyridin-3-ylbutan-2-ol
4-2-(dimethylamino)pyridin-3-ylbutan-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-[2-(dimethylamino)pyridin-3-yl]butan-2-ol
- EN300-1742461
- 2228714-69-8
- 4-2-(dimethylamino)pyridin-3-ylbutan-2-ol
-
- インチ: 1S/C11H18N2O/c1-9(14)6-7-10-5-4-8-12-11(10)13(2)3/h4-5,8-9,14H,6-7H2,1-3H3
- InChIKey: ZZIJTNLXJGCFKS-UHFFFAOYSA-N
- ほほえんだ: OC(C)CCC1=CC=CN=C1N(C)C
計算された属性
- せいみつぶんしりょう: 194.141913202g/mol
- どういたいしつりょう: 194.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 36.4Ų
4-2-(dimethylamino)pyridin-3-ylbutan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1742461-0.25g |
4-[2-(dimethylamino)pyridin-3-yl]butan-2-ol |
2228714-69-8 | 0.25g |
$1170.0 | 2023-09-20 | ||
| Enamine | EN300-1742461-0.5g |
4-[2-(dimethylamino)pyridin-3-yl]butan-2-ol |
2228714-69-8 | 0.5g |
$1221.0 | 2023-09-20 | ||
| Enamine | EN300-1742461-10.0g |
4-[2-(dimethylamino)pyridin-3-yl]butan-2-ol |
2228714-69-8 | 10g |
$5467.0 | 2023-05-23 | ||
| Enamine | EN300-1742461-2.5g |
4-[2-(dimethylamino)pyridin-3-yl]butan-2-ol |
2228714-69-8 | 2.5g |
$2492.0 | 2023-09-20 | ||
| Enamine | EN300-1742461-5.0g |
4-[2-(dimethylamino)pyridin-3-yl]butan-2-ol |
2228714-69-8 | 5g |
$3687.0 | 2023-05-23 | ||
| Enamine | EN300-1742461-1.0g |
4-[2-(dimethylamino)pyridin-3-yl]butan-2-ol |
2228714-69-8 | 1g |
$1272.0 | 2023-05-23 | ||
| Enamine | EN300-1742461-5g |
4-[2-(dimethylamino)pyridin-3-yl]butan-2-ol |
2228714-69-8 | 5g |
$3687.0 | 2023-09-20 | ||
| Enamine | EN300-1742461-0.1g |
4-[2-(dimethylamino)pyridin-3-yl]butan-2-ol |
2228714-69-8 | 0.1g |
$1119.0 | 2023-09-20 | ||
| Enamine | EN300-1742461-0.05g |
4-[2-(dimethylamino)pyridin-3-yl]butan-2-ol |
2228714-69-8 | 0.05g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1742461-1g |
4-[2-(dimethylamino)pyridin-3-yl]butan-2-ol |
2228714-69-8 | 1g |
$1272.0 | 2023-09-20 |
4-2-(dimethylamino)pyridin-3-ylbutan-2-ol 関連文献
-
2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
2228714-69-8 (4-2-(dimethylamino)pyridin-3-ylbutan-2-ol) 関連製品
- 5587-61-1(Triisocyanato(methyl)silane)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量